Product packaging for Carbapenem-3-carboxylic acid(Cat. No.:CAS No. 78854-41-8)

Carbapenem-3-carboxylic acid

Cat. No.: B1200826
CAS No.: 78854-41-8
M. Wt: 153.14 g/mol
InChI Key: BSIMZHVOQZIAOY-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbapenem-3-carboxylic acid represents a fundamental structural motif and a critical biosynthetic intermediate in the complex chemistry of carbapenem antibiotics . As a core building block, this compound is an essential reference standard and starting material for researchers investigating the synthesis, mechanism of action, and resistance profiles of this potent class of beta-lactam antibiotics . Carbapenems are renowned for their exceptionally broad spectrum of antibacterial activity, which includes efficacy against many Gram-positive and Gram-negative aerobic and anaerobic organisms . Their mechanism of action, shared with other beta-lactams, involves binding to penicillin-binding proteins (PBPs), which disrupts the final stages of bacterial cell wall synthesis, leading to cell death . A key feature of the carbapenem structure, including this compound, is a fused beta-lactam ring that is highly resistant to hydrolysis by many common bacterial beta-lactamases, making it a subject of great interest in overcoming antibiotic resistance . Researchers utilize this compound in studies aimed at developing new antibiotics to combat multi-drug resistant pathogens . It also serves as a crucial tool for enzymology studies, particularly for investigating the kinetics and inhibition of carbapenemase enzymes, such as the Klebsiella pneumoniae carbapenemase (KPC) and metallo-beta-lactamases, which are produced by carbapenem-resistant Enterobacteriaceae (CRE) . This compound is strictly for research applications in a controlled laboratory setting and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B1200826 Carbapenem-3-carboxylic acid CAS No. 78854-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78854-41-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

(5R)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h2,4H,1,3H2,(H,10,11)/t4-/m1/s1

InChI Key

BSIMZHVOQZIAOY-SCSAIBSYSA-N

SMILES

C1C=C(N2C1CC2=O)C(=O)O

Isomeric SMILES

C1C=C(N2[C@H]1CC2=O)C(=O)O

Canonical SMILES

C1C=C(N2C1CC2=O)C(=O)O

Synonyms

carbapenem-3-carboxylic acid
SQ 27,860
SQ 27860
SQ-27,860
SQ-27860

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Carbapenem 3 Carboxylic Acid

Elucidation of the Core Biosynthetic Route

The journey to carbapenem-3-carboxylic acid begins with simple, ubiquitous precursors and proceeds through a series of precisely catalyzed steps to construct the characteristic carbapenam (B8450946) nucleus.

Initial Precursors and Metabolic Shunting Mechanisms

The building blocks for the carbapenem (B1253116) core are derived from fundamental metabolic pools within the cell, highlighting the pathway's efficiency.

Early biosynthetic studies have firmly established that the carbon skeleton of this compound is derived from L-glutamate and an acetate (B1210297) unit or its equivalent. doi.orgnih.gov These primary metabolites are shuttled from central metabolism to initiate the specialized carbapenem biosynthetic pathway.

The initial committed step in the biosynthesis involves the condensation of two key precursors: L-glutamate-5-semialdehyde and a two-carbon unit derived from acetyl-CoA. nih.govox.ac.uk L-glutamate-5-semialdehyde is a non-proteinogenic amino acid involved in proline and arginine biosynthesis. wikipedia.org This crucial condensation reaction gives rise to (2S,5S)-carboxymethylproline (CMPr), the first stable intermediate dedicated to the carbapenem pathway. nih.govnih.gov While acetyl-CoA was initially proposed as the direct two-carbon donor, further research has revealed that malonyl-CoA is the actual substrate for this reaction. nih.gov

L-Glutamate and Acetate Derivations

Enzymatic Cascade for Carbapenam Nucleus Formation

The construction of the bicyclic carbapenam core is orchestrated by a duo of specialized enzymes, CarB and CarA, which catalyze the formation of the pyrrolidine (B122466) and β-lactam rings, respectively.

Carboxymethylproline synthase, or CarB, is a remarkable enzyme belonging to the crotonase superfamily. ox.ac.uknih.gov It catalyzes the formation of (2S,5S)-carboxymethylproline (t-CMP) from malonyl-CoA and L-glutamate semialdehyde (which exists in equilibrium with L-pyrroline-5-carboxylate). nih.govnih.govuniprot.org The CarB-catalyzed reaction is multifaceted, involving C-C and C-N bond formation, as well as an acyl-coenzyme A hydrolysis step. nih.govnih.gov

The proposed mechanism involves the decarboxylation of malonyl-CoA to generate a reactive enolate intermediate, which is stabilized within the enzyme's active site by a conserved oxyanion hole. nih.gov This enolate then attacks the imine form of L-pyrroline-5-carboxylate, leading to the formation of a carboxymethylprolyl-CoA thioester intermediate. nih.govscispace.com Subsequent hydrolysis of this thioester releases the final product, (2S,5S)-carboxymethylproline. nih.govnih.gov

Enzymes in the Biosynthesis of this compound
EnzymeAbbreviationFunctionSubstratesProduct
Carboxymethylproline SynthaseCarBCatalyzes the formation of the pyrrolidine ring. nih.govnih.govMalonyl-CoA, L-Glutamate-5-semialdehyde nih.gov(2S,5S)-Carboxymethylproline nih.gov
Carbapenam SynthetaseCarACatalyzes the ATP-dependent formation of the β-lactam ring. rcsb.orgnih.gov(2S,5S)-Carboxymethylproline, ATP nih.gov(3S,5S)-Carbapenam-3-carboxylic acid nih.gov

Following the synthesis of CMPr, the next crucial step is the formation of the strained β-lactam ring, a reaction catalyzed by carbapenam synthetase (CarA). rcsb.orgnih.gov CarA is an ATP/Mg2+-dependent enzyme that facilitates the intramolecular cyclization of (2S,5S)-carboxymethylproline to form (3S,5S)-carbapenam-3-carboxylic acid. nih.govnih.gov

The catalytic cycle of CarA involves the activation of the carboxylate group of CMPr via adenylation, forming an acyl-adenylate intermediate with the concomitant hydrolysis of ATP to AMP and pyrophosphate. nih.govnih.gov This activation is followed by an intramolecular nucleophilic attack by the secondary amine of the pyrrolidine ring, leading to the formation of the β-lactam ring and the release of AMP. nih.govnih.gov This enzymatic strategy overcomes the significant energy barrier associated with the formation of the strained four-membered ring. nih.govnih.gov CarA shares homology with β-lactam synthetase, which is involved in clavulanic acid biosynthesis, suggesting a common evolutionary origin for this class of enzymes. rcsb.orgnih.gov

CarA (Carbapenam Synthetase) Mediated β-Lactam Ring Cyclization
ATP/Mg²⁺-Dependent Reaction Mechanism

Stereoinversion and Desaturation to (5R)-Carbapenem-3-carboxylic Acid

The (3S,5S)-carbapenam produced by CarA has the incorrect stereochemistry at the C-5 position for antibiotic activity. The subsequent steps, therefore, involve a remarkable enzymatic transformation to correct this stereocenter and introduce a crucial double bond, catalyzed by the bifunctional enzyme Carbapenem synthase (CarC).

CarC (Carbapenem Synthase) Bifunctional Activity

Carbapenem synthase (CarC) is a fascinating enzyme that catalyzes two distinct chemical transformations: the epimerization (stereoinversion) at the C-5 position and the desaturation between C-2 and C-3 of the carbapenam core. nih.govacs.orgacs.org This bifunctionality is critical for the biosynthesis of the active carbapenem antibiotic. nih.gov The enzyme can accept both the initial (3S,5S)-carbapenam and the epimerized (3S,5R)-carbapenam as substrates, ultimately converting them to the final desaturated product. acs.org Research suggests that these two reactions occur in a stepwise fashion, involving two separate oxidative cycles, rather than a single coupled event. acs.orgacs.orgresearchgate.net

CarC belongs to the family of α-ketoglutarate-dependent non-heme iron oxygenases. nih.govacs.org Its catalytic activity is dependent on the presence of Fe(II), α-ketoglutarate, and molecular oxygen. nih.gov The general mechanism for this class of enzymes involves the binding of α-ketoglutarate and the substrate to the iron center. Molecular oxygen then binds and reacts with the iron, leading to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO2. This process generates a highly reactive iron(IV)-oxo (ferryl) intermediate, which is the primary oxidizing species responsible for the subsequent chemical transformations of the substrate. nih.gov

The first reaction catalyzed by CarC is the stereoinversion at the C-5 position of the carbapenam ring. The highly reactive iron(IV)-oxo intermediate abstracts a hydrogen atom from the C-5 of (3S,5S)-carbapenam, generating a radical intermediate. acs.orgresearchgate.net This is followed by the donation of a hydrogen atom to the opposite face of the C-5 radical by a specific tyrosine residue, Tyr165, within the enzyme's active site. acs.orgresearchgate.net This results in the inversion of the stereochemistry at C-5, yielding (3S,5R)-carbapenam. acs.orgresearchgate.net This epimerization is a redox-neutral process, which is an unusual reaction for this class of enzymes. researchgate.net

Following the stereoinversion, CarC catalyzes the desaturation of the carbapenam ring to introduce a double bond between the C-2 and C-3 positions. nih.govacs.orgacs.org Quantum mechanics/molecular mechanics (QM/MM) calculations support a stepwise mechanism where the (3S,5R)-carbapenam product of the first reaction rebinds to the active site in a different orientation for the desaturation to occur. acs.orgresearchgate.net The iron(IV)-oxo species then abstracts hydrogen atoms sequentially from C-2 and C-3, leading to the formation of the C2=C3 double bond and the final product, (5R)-carbapenem-3-carboxylic acid. researchgate.net While Tyr165 is crucial for the initial epimerization, it is not directly involved in the desaturation step, though it does play a role in the binding of the (3S,5R)-carbapenam intermediate. acs.orgresearchgate.net

Data Tables

Enzyme Substrates and Products

EnzymeSubstrate(s)Product(s)
Carbapenam synthetase (CarA) (2S,5S)-5-carboxymethylproline, ATP, Mg²⁺(3S,5S)-Carbapenam-3-carboxylate, AMP, Pyrophosphate
Carbapenem synthase (CarC) - Epimerization (3S,5S)-Carbapenam-3-carboxylate, α-Ketoglutarate, O₂, Fe²⁺(3S,5R)-Carbapenam-3-carboxylate, Succinate, CO₂
Carbapenem synthase (CarC) - Desaturation (3S,5R)-Carbapenam-3-carboxylate, α-Ketoglutarate, O₂, Fe²⁺(5R)-Carbapenem-3-carboxylic acid, Succinate, CO₂
Role of Dioxygen Reduction in High-Energy Product Formation

The biosynthesis of this compound involves a critical enzymatic step that forms the high-energy, strained bicyclic β-lactam ring. This reaction is catalyzed by carbapenem synthase (CarC), a non-heme iron-dependent oxygenase. nih.govacs.orgnih.govacs.org The formation of the final product, (5R)-carbapen-2-em-3-carboxylic acid, from its precursor, (3S,5S)-carbapenam-3-carboxylic acid, is a remarkable process involving both a stereoinversion at the C-5 position and a desaturation to create a double bond. nih.govacs.orgrsc.org

The reduction of molecular oxygen (dioxygen, O₂) is the thermodynamic driving force behind this energetically demanding transformation. nih.govacs.org CarC belongs to the α-ketoglutarate-dependent oxygenase superfamily, which couples substrate oxidation to the conversion of α-ketoglutarate and O₂ into succinate and carbon dioxide. nih.govacs.orgrsc.org This coupling provides the necessary energy to overcome the significant activation barrier required to form the unstable carbapenem ring. nih.govacs.org The process involves the loss of the bridgehead hydrogen from the (3S,5S)-carbapenam intermediate during the ring inversion and subsequent desaturation, which is coupled to the reduction of dioxygen. nih.govacs.org This represents an unusual and complex reaction for this class of enzymes, highlighting a sophisticated biochemical strategy to synthesize high-energy molecules under physiological conditions. nih.govacs.org

Genomic and Genetic Basis of Biosynthesis

Identification and Organization of car Gene Clusters (e.g., Pectobacterium carotovorum, Serratia marcescens)

The genetic blueprint for the production of this compound is encoded within a conserved set of genes known as the car gene cluster. These clusters have been identified and characterized in several bacterial species, most notably in the plant pathogen Pectobacterium carotovorum (formerly Erwinia carotovora) and in Serratia marcescens. researchgate.netresearchgate.netresearchgate.net

In Pectobacterium carotovorum, the biosynthetic genes are organized into an operon, designated carA through carH. researchgate.net This organization means the genes are transcribed together as a single unit. Mutational analysis has shown that the first five genes, carA through carE, are directly involved in the synthesis of the carbapenem molecule, with carA, carB, and carC being absolutely essential for production. researchgate.net The cluster also contains genes like carF and carG that provide self-resistance to the antibiotic for the producing organism, and a regulatory gene, carR, which controls the expression of the entire operon. researchgate.netasm.orgresearchgate.net The organization of the car gene cluster is highly conserved among different producing strains. researchgate.netnih.gov For instance, the cluster in Serratia marcescens shows a similar arrangement, underscoring a common evolutionary origin. researchgate.net

Table 1: Genes of the car Cluster in Pectobacterium carotovorum and Their Functions

Gene Encoded Protein Function Reference
carA β-lactam synthetase; catalyzes the formation of the bicyclic carbapenam ring. researchgate.netresearchgate.net
carB Carboxymethylproline synthase; involved in an early step of the pathway. researchgate.netresearchgate.net
carC Carbapenem synthase; performs the final stereoinversion and desaturation. nih.govrsc.orgresearchgate.net
carD Involved in biosynthesis, but not essential for production. psu.edu
carE Involved in biosynthesis, but not essential for production. psu.edu
carF Involved in providing resistance to the produced carbapenem. researchgate.netasm.org
carG Involved in providing resistance to the produced carbapenem. researchgate.netasm.org
carH Protein of unknown function, exported to the periplasm. asm.orgpsu.edu
Comparative Genomics with Other Natural Product Biosynthetic Pathways (e.g., Thienamycin)

Comparative analysis of the car gene cluster with the biosynthetic gene cluster for thienamycin (B194209), a more complex carbapenem produced by Streptomyces cattleya, reveals significant evolutionary insights. researchgate.netnih.gov While Pectobacterium and Streptomyces are phylogenetically distant, their respective carbapenem pathways share a common origin for the initial steps. researchgate.netnih.gov

The biosynthesis of the simple, unsubstituted carbapenem core in Pectobacterium requires only three essential enzymes (CarA, CarB, and CarC). researchgate.netresearchgate.net In contrast, the thienamycin (thn) gene cluster from S. cattleya is considerably more complex, reflecting the more decorated structure of its final product, which includes side chains at the C-2 and C-6 positions. researchgate.netwikipedia.org

Despite these differences, key enzymes are homologous. The CarA and CarB enzymes from Pectobacterium have functional and stereochemically equivalent orthologues in the thienamycin pathway, named ThnM and ThnE, respectively. researchgate.netnih.gov These enzymes catalyze the first two shared steps to form the initial carbapenam ring structure. researchgate.netnih.gov After this common intermediate, the pathways diverge dramatically. nih.gov The Pectobacterium pathway uses CarC for a direct stereoinversion and desaturation. rsc.orgnih.gov The thienamycin pathway, however, employs a different set of enzymes to carry out further modifications, including the attachment of side chains. nih.gov This comparative genomic evidence demonstrates how a core biosynthetic template can be elaborated upon through evolution to generate a diversity of natural products with distinct structural features and biological activities. researchgate.netnih.gov

Advanced Synthetic Methodologies for Carbapenem 3 Carboxylic Acid and Its Analogs

Chemical Synthesis of the Carbapenam (B8450946) and Carbapenem (B1253116) Skeleta

The construction of the carbapenam and carbapenem frameworks is a cornerstone of synthetic efforts in this field. The inherent strain in the bicyclic system, comprising a β-lactam ring fused to a five-membered pyrrolidine (B122466) ring, presents significant synthetic challenges. nih.gov

Classical Organic Reactions in β-Lactam Ring Construction

The formation of the four-membered β-lactam ring is a pivotal step in the synthesis of carbapenems. Classical organic reactions have been adapted and refined to achieve this crucial transformation. One of the most prominent methods is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene (B1206846) with an imine to form the β-lactam ring. researchgate.netnih.govresearchgate.net This [2+2] cycloaddition has been extensively studied and optimized to control the stereochemical outcome. nih.gov Other classical approaches include intramolecular cyclizations of β-amino acids or their derivatives. d-nb.info For instance, the use of coupling reagents can facilitate the amide bond formation that closes the ring.

Achieving the correct stereochemistry in the β-lactam ring is paramount for the antibiotic activity of carbapenems. Modern synthetic methods employ various stereoselective strategies to control the formation of chiral centers. researchgate.net Chiral auxiliaries, attached to either the ketene or imine component in Staudinger reactions, can effectively direct the stereochemical course of the cycloaddition. encyclopedia.pub Asymmetric catalysis, utilizing chiral Lewis acids or organocatalysts, has also emerged as a powerful tool for the enantioselective synthesis of β-lactams. researchgate.net For example, cascade reactions catalyzed by chiral species can lead to the formation of complex β-lactam structures with high diastereo- and enantioselectivity. researchgate.net Furthermore, the use of chiral starting materials, such as amino acids, provides a reliable method for introducing stereocenters that are then carried through the synthetic sequence. nih.gov

Strategies for Introducing the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a defining feature of carbapenem-3-carboxylic acid and is crucial for its biological function. Several strategies have been developed to introduce this moiety. In many synthetic routes, the carboxylic acid or a precursor group is incorporated into one of the starting materials. For instance, a malonic acid derivative can be used, which, after cyclization, can be decarboxylated to yield the desired carboxylic acid. The biosynthesis of carbapenems provides inspiration, where malonyl-CoA serves as the source for the carboxymethylene unit that ultimately becomes the C-3 carboxylic acid. nih.govwikipedia.org In chemical syntheses, this can be mimicked by using protected forms of malonate esters. Alternatively, the carboxylic acid functionality can be introduced at a later stage of the synthesis through the oxidation of a suitable precursor, such as a primary alcohol or an aldehyde. Another approach involves the use of a protected carboxyl group that is deprotected in the final steps of the synthesis. The tetrazole ring is also being explored as a bioisosteric replacement for the carboxylic acid, offering different physicochemical properties. uit.no

Total Synthesis Routes and Key Intermediates

The total synthesis of this compound and its analogs often involves multi-step sequences that rely on the construction of key intermediates. jst.go.jp These intermediates typically contain the pre-formed β-lactam ring with appropriate functionalization for subsequent ring closure to form the bicyclic system. A common and versatile intermediate is (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, which serves as a building block for a wide range of carbapenem antibiotics. researchgate.netnih.govresearchgate.net The synthesis of this key intermediate has been achieved through various routes, including those starting from penicillins or employing stereoselective aldol (B89426) condensations. researchgate.net

The use of readily available chiral molecules, known as the chiral pool, is a highly effective strategy for the enantioselective synthesis of carbapenems. L-pyroglutamic acid, a derivative of L-glutamic acid, is a particularly valuable starting material. nih.govresearchgate.net Its inherent stereochemistry and cyclic structure make it an ideal precursor for the pyrrolidine ring of the carbapenem nucleus. Synthetic routes starting from L-pyroglutamic acid often involve its conversion into an N-acyliminium ion intermediate, which can then undergo stereoselective reactions to build the rest of the carbapenem framework. researchgate.net L-glutamic acid itself can also be used, undergoing intramolecular condensation to form a dihydropyrrole which is then further elaborated. nih.gov This approach leverages the natural chirality of these amino acids to establish the desired stereocenters in the final product. beilstein-journals.org

The construction of the carbapenem skeleton is often achieved through a sequence of functionalization and ring-closure reactions. Starting from a functionalized β-lactam, subsequent reactions are employed to build the fused five-membered ring. Transition metal-catalyzed reactions, such as those involving palladium or ruthenium, have proven to be powerful tools for C-C and C-N bond formation in these sequences. nih.govchim.it For example, a ruthenium-catalyzed cyclization of enynes can be used to form the carbapenam skeleton. nih.gov Intramolecular Wittig reactions or Dieckmann condensations are also employed to effect the final ring closure. researchgate.net These sequential strategies allow for the controlled and often stereoselective construction of the complex carbapenem core.

Derivations from Chiral Pool Precursors (e.g., L-Pyroglutamic Acid, L-Glutamate)

Modern Synthetic Transformations

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of the carbapenem framework. These include transition-metal-catalyzed reactions and the refined application of classic cyclization and functionalization reactions.

Palladium catalysis has emerged as a versatile and efficient tool in the synthesis of carbapenems. jst.go.jp Its applications range from key carbon-carbon bond formations to deprotection steps under mild conditions.

Detailed Research Findings: A general and efficient method for creating 2-alkylcarbapenems involves a palladium-catalyzed cross-coupling reaction. jst.go.jp This strategy is crucial for introducing diverse side chains at the C-2 position, a key determinant of the antibiotic's spectrum of activity. Another significant application is palladium-catalyzed hydrogenolysis, which is employed for the removal of protecting groups from the final molecule or key intermediates. bohrium.comcolab.ws For instance, in the preparation of 5,6-cis-carbapenem-3-carboxylic acid derivatives, palladium on carbon (Pd/C) or palladium black can be used as catalysts for reduction steps. google.com These reactions are valued for their high efficiency and functional group tolerance, allowing for the synthesis of a wide array of carbapenem analogs.

Palladium-Catalyzed Reaction Role in Carbapenem Synthesis Example Catalyst/Reagents Significance
Cross-CouplingIntroduction of alkyl or other functional groups at the C-2 position. jst.go.jpPalladium complexesAllows for the creation of diverse carbapenem analogs with varied side chains. jst.go.jp
Hydrogenolysis / ReductionRemoval of protecting groups (e.g., benzyl (B1604629) esters) or reduction of functional groups. bohrium.comcolab.wsgoogle.comPalladium on carbon (Pd/C), Palladium blackProvides a mild and selective method for deprotection in the final stages of synthesis. google.com

Several classical organic reactions remain central to the synthesis of the carbapenem nucleus, having been adapted and optimized for this specific purpose. bohrium.comcolab.ws

Wittig Reaction: The intramolecular Wittig reaction is a cornerstone of carbapenem synthesis, widely used to form the crucial C-2-C-3 double bond and complete the bicyclic ring system. rsc.org This key cyclization step is often applied to a phosphorus ylide precursor, leading to the formation of the carbapenem skeleton. nih.govpharm.or.jp The reaction has been successfully employed in short-step syntheses of complex carbapenem antibiotics, demonstrating its robustness and efficiency. nih.govnih.gov

Mitsunobu Reaction: The Mitsunobu reaction has been utilized for introducing specific functionalities, such as sulfamoylamino groups, at various positions on the carbapenem scaffold or its precursors. nih.gov It has also been applied in the synthesis of C-2 N-methyl carbapenems. jst.go.jp However, some traditional synthetic routes relying on the Mitsunobu reaction have been noted as being time-consuming, prompting the development of more streamlined procedures. google.com

Dieckmann Condensation: The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a fundamental strategy for constructing the five-membered pyrrolidine ring of the carbapenem core. numberanalytics.comlibretexts.org This reaction forms a cyclic β-keto ester, which is a key intermediate that can be further elaborated to yield the final carbapenem structure. bohrium.comcolab.ws In some instances, unexpected rearrangements involving a retro-Dieckmann condensation have been observed, highlighting the complex reactivity of the carbapenem core. rsc.orgscilit.com

Reaction Core Function in Carbapenem Synthesis Key Transformation
Wittig Reaction Cyclization to form the bicyclic system. nih.govpharm.or.jpForms the C-2=C-3 double bond via an intramolecular reaction of a phosphorus ylide. rsc.org
Mitsunobu Reaction Side-chain functionalization. nih.govIntroduces nucleophilic side chains at specific positions (e.g., C-2'). nih.gov
Dieckmann Condensation Formation of the five-membered ring. numberanalytics.comlibretexts.orgIntramolecular cyclization of a diester to form a cyclic β-keto ester intermediate. bohrium.comcolab.ws
Palladium-Catalyzed Reactions

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of chemical reactions, offering a powerful and sustainable route to complex molecules like carbapenems. rsc.org This approach leverages enzymes to perform challenging transformations, particularly those requiring high stereoselectivity.

A key strategy in modern carbapenem synthesis involves integrating engineered enzymes into multi-step pathways. rsc.org Researchers have successfully engineered microorganisms like Escherichia coli to produce key carbapenem precursors by introducing the necessary biosynthetic genes, such as those from Pectobacterium carotovorum. google.com

Detailed Research Findings: The biosynthesis of the carbapenem core begins with enzymes like carboxymethylproline synthase (CMPS), such as CarB, which catalyzes the C-C bond formation between a proline precursor (L-P5C) and a malonyl-CoA derivative to produce carboxymethylproline (CMP). google.comresearchgate.net This is followed by the action of carbapenam synthetase (CarA), an ATP-dependent enzyme that catalyzes the formation of the β-lactam ring to yield the carbapenam nucleus. rsc.orggoogle.com These enzymatically produced precursors can then be converted into the final carbapenem antibiotic through subsequent enzymatic or chemical steps. rsc.org Tandem enzyme systems, where multiple engineered enzymes work sequentially in a single pot, have been developed to improve efficiency and expand the range of possible products. nih.govresearchgate.net For example, coupling an engineered CMPS with a malonyl-CoA synthetase allows for the use of simpler starting materials. rsc.org

A major advantage of using enzymes in synthesis is their inherent ability to control stereochemistry. rsc.org This is particularly critical in carbapenem synthesis, where multiple contiguous chiral centers must be set with absolute precision. nih.gov

Detailed Research Findings: Engineered crotonase superfamily enzymes, including carboxymethylproline synthases (CMPS), have been developed for the stereoselective production of functionalized carbapenams. nih.govresearchgate.net Through structurally guided mutations, the stereoselectivity of these enzymes can be tuned to produce specific stereoisomers of substituted carbapenem precursors. nih.govresearchgate.net Tandem enzyme incubations have been shown to further enhance this stereocontrol. rsc.org

A remarkable example of biocatalytic stereocontrol is the action of carbapenem synthase (CarC), a non-heme iron oxygenase. This enzyme catalyzes the conversion of (3S,5S)-carbapenam-3-carboxylic acid into the final (5R)-carbapenem-3-carboxylic acid through a unique process involving stereoinversion at the C-5 position and desaturation to form the C-2-C-3 double bond. nih.gov The synthesis and identification of the (3S,5R)-carbapenam-3-carboxylic acid intermediate confirmed its role in this enzymatic cycle. nih.govacs.org

Enzyme Abbreviation/Gene Function Transformation Stereochemical Outcome
Carboxymethylproline SynthaseCMPS (e.g., CarB)C-C and C-N bond formation. nih.govCondenses a proline precursor and a malonyl-CoA derivative to form a substituted proline. google.comHigh stereoselectivity in forming multiple chiral centers. nih.govacs.org
Carbapenam SynthetaseCarAβ-lactam ring formation. rsc.orgCyclizes the carboxymethylproline derivative to the bicyclic carbapenam core. google.comForms the (3S,5S)-carbapenam ring structure. nih.gov
Carbapenem SynthaseCarCDesaturation and Epimerization. google.comConverts the carbapenam into the final carbapenem.Catalyzes stereoinversion at C-5 and introduces the C=C double bond. nih.gov

Mechanistic Enzymology and Structural Biology of Carbapenem 3 Carboxylic Acid Modifying Enzymes

CarA (Carbapenam Synthetase): Detailed Catalytic Cycle and Active Site Analysis

CarA, or carbapenam (B8450946) synthetase, is an ATP/Mg²⁺-dependent enzyme that catalyzes the formation of the β-lactam ring in the biosynthesis of (5R)-carbapenem-3-carboxylic acid. nih.gov This process involves the conversion of (2S,5S)-5-carboxymethylproline (CMPr) to (3S,5S)-carbapenam-3-carboxylic acid. researchgate.net

Substrate Adenylation and Tetrahedral Intermediate Formation

The catalytic cycle of CarA proceeds through a two-step mechanism common to adenylate-forming enzymes. nih.govresearchgate.net The first step involves the ATP-dependent activation of the carboxymethyl group of the substrate, (2S,5S)-5-carboxymethylproline. researchgate.netnih.gov This reaction leads to the formation of a highly reactive acyl-adenylate intermediate, with the release of pyrophosphate. researchgate.netresearchgate.net Kinetic studies have shown that ATP is the first substrate to bind to the enzyme, followed by the proline derivative. researchgate.net

Following the adenylation of the substrate, the second step is an intramolecular cyclization. The deprotonated nitrogen of the proline ring acts as a nucleophile, attacking the activated carboxyl group. This nucleophilic attack proceeds through a tetrahedral intermediate to form the four-membered β-lactam ring, resulting in the product (3S,5S)-carbapenam-3-carboxylic acid. nih.govnih.gov The formation of this acyl-adenylate intermediate has been supported by studies using alternative substrates like adipic and glutaric acid in the presence of hydroxylamine. researchgate.net

Table 1: Key Steps in the CarA Catalytic Cycle

StepDescriptionReactantsIntermediates/Products
1. Substrate BindingOrdered binding of substrates to the enzyme active site.CarA, ATP, (2S,5S)-5-carboxymethylprolineCarA-ATP-(2S,5S)-5-carboxymethylproline complex
2. AdenylationATP-dependent activation of the substrate's carboxymethyl group.CarA-ATP-(2S,5S)-5-carboxymethylprolineAcyl-adenylate intermediate, Pyrophosphate (PPi)
3. CyclizationNucleophilic attack by the proline nitrogen on the activated carboxyl group.Acyl-adenylate intermediateTetrahedral intermediate
4. Product FormationCollapse of the tetrahedral intermediate to form the β-lactam ring.Tetrahedral intermediate(3S,5S)-Carbapenam-3-carboxylic acid, AMP
5. Product ReleaseRelease of the final products from the enzyme.CarA-(3S,5S)-Carbapenam-3-carboxylic acid-AMPCarA, (3S,5S)-Carbapenam-3-carboxylic acid, AMP

Structural Homology and Evolutionary Relationships to other Ligases

The C-terminal domain houses the synthetase active site, which is largely conserved across these enzymes, especially the ATP-binding site. nih.govnih.gov However, the substrate-binding pocket exhibits variations that reflect the different substrates utilized by each enzyme. nih.gov For instance, the active site of CarA is tailored to bind (2S,5S)-5-carboxymethylproline, while β-LS binds a different substrate for clavulanic acid biosynthesis. nih.gov

A notable difference is that CarA exists as a tetramer in its crystalline form, whereas β-LS and AS-B are typically dimers. nih.gov Furthermore, the N-terminal domain of CarA lacks the glutaminase (B10826351) active site found in AS-B. nih.gov These structural similarities and differences provide insights into the evolutionary divergence of these enzymes from a common ancestor, adapting to catalyze related but distinct chemical transformations. h1.conih.gov The shared structural motifs underscore a common evolutionary origin, while the differences in active site architecture and quaternary structure reflect adaptations to specific metabolic pathways. nih.govwikipedia.org

CarC (Carbapenem Synthase): Structure-Function Relationships

Carbapenem (B1253116) synthase (CarC) is a non-heme iron(II) and α-ketoglutarate (α-KG)-dependent oxygenase that catalyzes the final two steps in the biosynthesis of carbapenem-3-carboxylic acid: the stereoinversion at the C-5 position and the desaturation of the C2-C3 bond. nih.govnih.govnih.gov

Crystal Structure Insights and Cofactor Binding (Fe(II), α-KG)

The crystal structure of CarC reveals a hexameric assembly, with each monomer containing a double-stranded β-helix core, a fold common to 2-oxoglutarate oxygenases. nih.govfrontiersin.org The active site binds a single Fe(II) ion, which is coordinated by a conserved facial triad (B1167595) of amino acid residues: two histidines and one aspartate (His101, Asp103, and His251 in the Pectobacterium carotovorum enzyme). researchgate.netnih.govwikipedia.org

The co-substrate, α-ketoglutarate, binds to the Fe(II) center in a bidentate fashion through its C-1 carboxylate and C-2 keto group. nih.govwikipedia.org This binding leaves one coordination site on the iron open for the binding of molecular oxygen, which is essential for catalysis. nih.gov The C-5 carboxylate of α-KG is stabilized by interactions with other active site residues, such as arginine and threonine. researchgate.net

Table 2: Cofactor and Substrate Binding in CarC Active Site

ComponentBinding InteractionKey Residues
Fe(II)Coordination to the facial triad.His101, Asp103, His251
α-KetoglutarateBidentate coordination to Fe(II) and salt bridges.Arg263, Thr130, Arg253
SubstrateNon-covalent interactions, ion pair with carboxylate.Arg276

Molecular Mechanisms of C-5 Stereoinversion

The C-5 stereoinversion is a crucial step, as the initial product of CarA, (3S,5S)-carbapenam-3-carboxylic acid, has the opposite stereochemistry at C-5 compared to the final active carbapenem. nih.gov CarC catalyzes this epimerization to produce (3S,5R)-carbapenam-3-carboxylic acid. nih.govnih.gov

The mechanism of this redox-neutral reaction involves the generation of a highly reactive Fe(IV)-oxo (ferryl) intermediate upon the oxidative decarboxylation of α-ketoglutarate. nih.govh1.co This powerful oxidizing species abstracts a hydrogen atom from the C-5 position of the (3S,5S)-carbapenam substrate, generating a substrate radical. nih.govh1.co Subsequently, a tyrosine residue, Tyr165, which is not observed in the substrate-free enzyme structure, donates a hydrogen atom to the opposite face of the C-5 radical. nih.govh1.cowindows.net This results in the inversion of the stereocenter. This process is stoichiometric, limiting the wild-type enzyme to a single turnover for this reaction as the iron is left in the Fe(III) state. nih.govh1.co

Molecular Mechanisms of C2-C3 Desaturation

Following the C-5 epimerization, CarC catalyzes the desaturation of the C2-C3 bond to form the final product, (5R)-carbapenem-3-carboxylic acid. researchgate.netnih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations suggest that the epimerization and desaturation are stepwise processes that involve two separate oxidative cycles. researchgate.netacs.orgfigshare.com

For the desaturation to occur, the (3S,5R)-carbapenam intermediate must reorient itself within the active site. researchgate.netacs.org A new Fe(IV)-oxo species is generated in a second turnover. This ferryl intermediate then abstracts hydrogen atoms sequentially from C-2 and C-3, without the direct involvement of other active site residues in the hydrogen abstraction steps. researchgate.netacs.org Interestingly, Tyr165, which is crucial for the stereoinversion, is not directly involved in the desaturation chemistry but plays a role in the binding of the (3S,5R)-carbapenam substrate. researchgate.netacs.orgfigshare.com

Active Site Saturation Mutagenesis Studies for Mechanistic Probes

Active site saturation mutagenesis is a powerful technique in directed evolution used to probe the functional roles of specific amino acid residues within an enzyme's active site. pnas.orgbiorxiv.org This method involves replacing a target residue with all other 19 canonical amino acids, creating a library of mutants that can be screened for changes in activity, substrate specificity, or stereoselectivity. rsc.orgmdpi.com Such studies provide deep insights into enzyme mechanisms, challenging or confirming proposed roles of catalytic residues and guiding the engineering of novel biocatalysts. rsc.orgpnas.org

In the context of enzymes involved in carbapenem biosynthesis, saturation mutagenesis has been instrumental. For instance, studies on Carboxymethylproline Synthase (CarB) from Pectobacterium carotovorum have utilized this approach to alter substrate specificity. scispace.comresearchgate.net The wild-type enzyme is often limited in the range of substrates it can accept. researchgate.net Researchers have targeted residues lining the substrate-binding pocket to expand this range. scispace.combrad.ac.uk

A key target for mutagenesis in CarB has been the Trp79 residue, which is part of the hydrophobic face of the active site. scispace.comresearchgate.net It was hypothesized that replacing this bulky residue with smaller ones, like alanine (B10760859) or phenylalanine, could create space to accommodate larger, non-natural substrates. scispace.com This strategy proved successful, enabling the engineered CarB variants to accept C-2 alkylated malonyl-CoA analogues, which are not efficiently processed by the wild-type enzyme. scispace.com The CarB W79A mutant, in particular, showed improved efficiency compared to both the wild-type and the W79F mutant, a finding consistent with the reduced steric hindrance in the active site. scispace.com

These structurally-guided mutagenesis studies illustrate how modifying the active site architecture can tune the C-N and C-C bond-forming capacity of the enzyme. brad.ac.uk This allows for the production of novel 5-carboxymethylproline derivatives, which are precursors to new carbapenam structures with potentially valuable antibiotic properties. researchgate.netbrad.ac.uk The results underscore the utility of saturation mutagenesis not only as a tool for mechanistic probing but also for generating biocatalysts with expanded synthetic capabilities. scispace.combrad.ac.uk

Table 1: Selected Active Site Mutations in CarB and Their Effects

Original Residue Mutant Residue Substrate(s) Observed Effect Reference
Trp79 Phe 2-methylmalonic acid + L-GHP Similar or higher yield of product compared to wild-type CarB. scispace.com
Trp79 Ala 2-methylmalonic acid + L-GHP Higher efficiency and less steric hindrance compared to wild-type and W79F mutant. scispace.com
His281 (in BFD) Phe Benzoylformate Only a 5-fold decrease in kcat, challenging its proposed role as a necessary proton donor. pnas.org

Note: Data for His281 and His70 are from Benzoylformate Decarboxylase (BFD), a different thiamin diphosphate-dependent enzyme, but are included to illustrate the power of saturation mutagenesis in challenging established mechanistic roles, a principle applicable to CarB.

CarB (Carboxymethylproline Synthase): Mechanistic Investigation

Carboxymethylproline synthase (CarB) is a key enzyme in the biosynthesis of carbapenems, catalyzing the first committed step. nih.govnih.gov It is a member of the crotonase superfamily, a group of enzymes known for a wide range of catalytic activities. scispace.comnih.govuniprot.org CarB, specifically from Pectobacterium carotovorum, catalyzes the formation of (2S,5S)-carboxymethylproline (t-CMP) from two substrates: malonyl-CoA and an equilibrating mixture of L-glutamate semialdehyde and its cyclic forms, L-pyrroline-5-carboxylate (L-P5C) and 5-hydroxyproline. scispace.comnih.gov

The catalytic mechanism of CarB is multifaceted, involving decarboxylation, C-C bond formation, C-N bond formation, and thioester hydrolysis. nih.govuniprot.org The proposed mechanism proceeds through several key steps:

Decarboxylation of Malonyl-CoA : The reaction is initiated by the decarboxylation of malonyl-CoA to generate a reactive acetyl-CoA enolate intermediate. brad.ac.uknih.gov In the absence of its second substrate, L-glutamate semialdehyde, CarB has been shown to catalyze this decarboxylation, producing acetyl-CoA. nih.gov

Enolate Stabilization : This highly reactive enolate intermediate is stabilized within the active site by a conserved feature of the crotonase superfamily known as the "oxyanion hole". brad.ac.uknih.gov In CarB, this oxyanion hole is formed by the backbone amides of residues Gly62 and Met108. scispace.combrad.ac.uk

C-C and C-N Bond Formation : The stabilized enolate then acts as a nucleophile, attacking the imine form (L-P5C) of the second substrate. scispace.combrad.ac.uk This stereoselective C-C bond formation is proposed to occur on the (Re)-face of L-P5C, leading to the formation of a t-CMP-CoA thioester intermediate. brad.ac.uk This step effectively forms the five-membered proline ring.

Thioester Hydrolysis : The final step is the hydrolysis of the t-CMP-CoA thioester, which releases the final product, (2S,5S)-carboxymethylproline (t-CMP), and coenzyme A (CoASH). brad.ac.uknih.gov Structural studies suggest that the side chain of residue Glu131 is positioned to act as a general base, activating a water molecule for the hydrolysis of the thioester intermediate. nih.gov

Structural and mechanistic studies have revealed other important residues. For instance, His229 is involved in conformational changes that occur upon substrate binding in the cavity predicted to bind L-glutamate semialdehyde. nih.gov The enzyme exists as a trimer, which is a common quaternary structure for members of the crotonase family. nih.gov This detailed mechanistic understanding, derived from structural biology, isotopic labeling, and mutagenesis, provides a foundation for engineering CarB to produce novel carbapenem precursors. nih.gov

Table 2: Key Active Site Residues of CarB and Their Functions

Residue Proposed Function Reference
Gly62 Forms one part of the oxyanion hole to stabilize the enolate intermediate. scispace.combrad.ac.uk
Met108 Forms the second part of the oxyanion hole with Gly62. scispace.combrad.ac.uk
Trp79 Forms part of the hydrophobic face of the active site, influencing substrate acceptance. scispace.comresearchgate.net
Glu131 Implicated in the hydrolysis of the carboxymethylproline-CoA ester intermediate. nih.gov

Stereochemical Aspects and Chirality in Carbapenem 3 Carboxylic Acid Research

Absolute Configuration Assignments and Their Confirmation

The determination of the absolute stereochemistry of carbapenem (B1253116) intermediates is a cornerstone of carbapenem research. This knowledge underpins the rational design of synthetic routes to access biologically active target molecules.

(3S,5S)-Carbapenam-3-carboxylic acid is a key chiral building block in the synthesis of various carbapenem antibiotics. Its absolute configuration has been unequivocally established through various analytical methods. The assignment of the (3S,5S) configuration is based on its stereospecific synthesis from precursors of known chirality and has been confirmed by techniques such as X-ray crystallography of its derivatives. This isomer serves as a crucial starting material for the construction of the carbapenem ring system with the desired stereochemistry for biological activity.

The (3S,5R) stereoisomer of carbapenam-3-carboxylic acid is another pivotal intermediate in the synthesis of carbapenem antibiotics. Its distinct stereochemistry makes it a valuable precursor for a different subset of carbapenem derivatives compared to its (3S,5S) counterpart. The absolute configuration of this intermediate is critical for establishing the correct stereochemistry at the C5 position in the final antibiotic, which significantly influences the compound's spectrum of activity and stability to renal dehydropeptidase-I. The confirmation of its (3S,5R) configuration is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and by correlating its chemical transformations with compounds of known stereochemistry.

(3S,5R)-Carbapenam-3-carboxylic Acid (Intermediate)

Stereocontrol in Chemical and Enzymatic Synthesis

Achieving a high degree of stereocontrol is a central challenge in the synthesis of carbapenem-3-carboxylic acid and its derivatives. Both chemical and enzymatic methods have been developed to address this challenge.

In chemical synthesis, stereocontrol is often achieved through the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. These methods guide the formation of the desired stereoisomer by creating a chiral environment that favors one reaction pathway over others.

Enzymatic synthesis offers an alternative and often highly stereoselective approach. Enzymes, being inherently chiral, can catalyze reactions with exceptional levels of enantio- and diastereoselectivity. For instance, lipases and esterases have been employed for the kinetic resolution of racemic carbapenem precursors, selectively hydrolyzing one enantiomer to leave the other in high enantiomeric excess. This biocatalytic approach is valued for its mild reaction conditions and high efficiency.

Impact of Stereochemistry on Molecular Recognition and Reactivity

The stereochemistry of this compound and its derivatives has a profound impact on their molecular recognition by biological targets, such as penicillin-binding proteins (PBPs), and their reactivity, including susceptibility to enzymatic degradation. The specific three-dimensional arrangement of substituents on the carbapenem core is critical for a snug fit into the active site of PBPs, leading to the inhibition of bacterial cell wall synthesis.

Furthermore, the stereochemistry at the C6 position (if substituted) and the configuration of the side chains attached to the carbapenem nucleus influence the antibiotic's spectrum of activity and its stability against β-lactamases. For example, the presence of a specific stereoisomer of a side chain can confer activity against otherwise resistant bacterial strains. The inherent strain of the bicyclic carbapenem ring system, which is influenced by its stereochemistry, also contributes to its high reactivity as an acylating agent of PBPs.

Role of Carbapenem 3 Carboxylic Acid in the Design and Engineering of β Lactam Systems

Scaffold for Rational Design of Bioactive Carbapenem (B1253116) Analogs

The carbapenem-3-carboxylic acid core is a versatile starting point for creating new carbapenem derivatives with enhanced properties. nih.govjst.go.jp

Structural Modification at C-2 and C-6 Positions (Theoretical/Chemical)

The structural diversity of the approximately 50 known naturally occurring carbapenems is primarily due to variations in the side chains at the C-2 and C-6 positions. nih.gov These positions are key targets for chemical modification to improve antibacterial activity and stability against deactivating enzymes like β-lactamases. For instance, the introduction of a 1β-methyl group at the C-1 position has been shown to significantly enhance stability against dehydropeptidase-I (DHP-I) without compromising antimicrobial activity. clockss.org

Synthetic efforts have focused on extensive modifications of the C-2 side chain, introducing various substituents such as alkylthio, phenylthio, and heteroarylthio groups. clockss.org These modifications have led to the development of carbapenems with altered antibacterial profiles. For example, carbapenems with a C-C bond instead of the typical C-S bond at the C-2 position exhibit a different spectrum of activity. clockss.org

Similarly, while modifications at the C-6 position have been more challenging synthetically, some derivatives have shown notable activity. clockss.org For example, the 1,1-dimethylcarbapenem derivative has demonstrated considerable antibacterial properties. clockss.org The nature of the C-6 substituent, often an alkyl group at various oxidation states, is crucial for the biological activity of these compounds. nih.gov

Exploration of Derivatives for Mechanistic Studies

The synthesis of various carbapenem derivatives is essential for understanding their mechanism of action and the basis of bacterial resistance. jst.go.jpgoogle.com For instance, studies on carbapenem derivatives with different C-2 side chains have provided insights into their interaction with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. jst.go.jp

The development of carbapenem analogs also aids in studying the mechanisms of β-lactamases, enzymes that confer resistance by hydrolyzing the β-lactam ring. By observing how different structural modifications affect susceptibility to these enzymes, researchers can design more resistant antibiotics. clockss.org The synthesis and evaluation of 5,6-cis-carbapenem-3-carboxylic acid derivatives, for example, have contributed to understanding the structure-activity relationships that govern both antibacterial efficacy and β-lactamase inhibition. google.com

Biosynthetic Engineering for Novel Carbapenem Scaffolds

The biosynthesis of carbapenems offers a powerful alternative to chemical synthesis for generating novel antibiotic structures. nih.govnih.govpnnl.govresearchgate.net

Metabolic Engineering of Production Hosts (e.g., E. coli)

Escherichia coli has been successfully engineered to produce the simple carbapenem antibiotic, (5R)-carbapen-2-em-3-carboxylic acid. nih.govresearchgate.net This was achieved by introducing the necessary biosynthetic gene cluster from Pectobacterium carotovorum. nih.gov A key strategy in enhancing production involved overcoming feedback inhibition in the precursor supply pathway. For instance, mutating the proline-binding site of glutamate (B1630785) 5-kinase (ProB), an enzyme involved in proline biosynthesis, led to a significant increase in carbapenem production in E. coli. pnnl.gov

Further metabolic engineering efforts have focused on increasing the concentrations of precursor metabolites and identifying essential cofactors for bottleneck enzymes. researchgate.net By optimizing the metabolic pathways, researchers have achieved a 60-fold improvement in productivity over the minimal pathway, surpassing the titers reported from native carbapenem-producing Streptomyces species. nih.govresearchgate.net Stabilizing the E. coli metabolism against the antibacterial effects of the carbapenem product itself, for instance by inhibiting membrane synthesis, has also led to increased productivity. researchgate.net

| Stabilizing Host Metabolism | Artificial inhibition of membrane synthesis to counteract the antibacterial effects of the carbapenem product. | Increased antibiotic productivity. | researchgate.net |

Directed Evolution of Biosynthetic Enzymes for Modified Products

Directed evolution is a powerful technique for engineering enzymes with novel or improved properties. nih.govillinois.edu This approach involves creating libraries of mutant enzymes and screening for variants with desired characteristics, such as altered substrate specificity or enhanced catalytic activity. illinois.edu In the context of carbapenem biosynthesis, directed evolution can be applied to the biosynthetic enzymes to generate modified products.

For example, the enzymes responsible for adding side chains at the C-2 and C-6 positions of the carbapenem core could be evolved to accept different substrates, leading to the production of novel carbapenem analogs. nih.gov The directed evolution of enzymes like ThnK, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme involved in the biosynthesis of the C-6 side chain of thienamycin (B194209), could lead to the creation of a diverse library of antibiotic substances. acs.org This strategy holds promise for developing new carbapenems with unique properties.

Precursor Feeding Strategies for Analog Generation

Feeding a production host with structural analogs of the natural biosynthetic precursors can lead to the incorporation of these analogs into the final product, generating novel derivatives. researchgate.net In the case of carbapenem biosynthesis, glutamate or proline can serve as important precursors. pnnl.gov A glutamate feeding strategy has been employed for carbapenem production. pnnl.gov

By supplying the engineered E. coli strain with modified precursors, it is possible to generate a range of tailored carbapenem derivatives. researchgate.net Since all known naturally occurring carbapenems are derived from a common intermediate, an engineered strain capable of producing this intermediate provides a versatile platform for the biosynthesis of new carbapenem analogs through precursor feeding. nih.govresearchgate.net This approach, combined with the metabolic engineering strategies described above, offers a promising route to diversify the chemical space of carbapenem antibiotics.

Mechanistic Studies on Carbapenemase Interactions (Enzymatic Perspective)

The interaction between carbapenems, including the foundational this compound structure, and carbapenemase enzymes, particularly metallo-β-lactamases (MBLs), is a subject of intense scientific scrutiny. Understanding these interactions at a molecular level is paramount for comprehending the mechanisms of antibiotic resistance and for developing strategies to counteract it. This section delves into the enzymatic perspective of these interactions, focusing on the hydrolysis mechanism, the structural dynamics of the enzyme's active site, and the principles guiding the design of effective inhibitors.

Active Site Plasticity and Substrate Binding Mechanisms in MBLs

A defining characteristic of MBLs is the significant plasticity of their active sites. mdpi.com The active site is typically a wide, shallow groove capable of adapting its conformation to bind a diverse range of substrates. mdpi.com This structural flexibility is a key factor in their broad-spectrum hydrolytic capabilities. nih.govresearchgate.net

Research has shown that specific structural elements, particularly flexible loops at the entrance of the active site, play a critical role in substrate recognition and binding. mdpi.comnih.gov For instance, a loop containing the highly conserved Asn233 residue has been observed to move from an open to a closed position upon substrate binding in certain MBLs. nih.gov This "lid-like" motion can effectively trap the substrate within the active site, orienting it for optimal catalysis.

The plasticity allows the enzyme to accommodate the different side chains and stereochemistries of various carbapenems. nih.gov The hydroxyethyl (B10761427) group common to many carbapenems can adopt different orientations within the active site, and the enzyme's ability to adjust its topology to allow for proper closure is essential for efficient hydrolysis. nih.gov This adaptability suggests that MBLs use the plasticity of their active sites to drive the hydrolytic mechanism with high efficiency against a wide variety of carbapenem structures. nih.govresearchgate.net

Rational Design Principles for Enzyme Inhibitors Targeting MBLs (Chemical Inhibitors)

The absence of clinically approved MBL inhibitors has made their development a critical area of research. nih.govacs.org Rational design strategies leverage the detailed understanding of MBL structure and catalytic mechanism to create effective inhibitors. These principles generally fall into several categories:

Zinc-Binding Group (ZBG) Incorporation: Since zinc ions are essential for catalysis, a primary strategy is to design molecules containing functional groups that can chelate these metal ions, disrupting enzyme function. nih.gov Common ZBGs include thiols, dicarboxylates, phosphonates, and boronates. nih.govacs.orgnih.gov The natural C3-carboxylate of the carbapenem core itself serves as a zinc-binding feature, a principle exploited in many inhibitor designs. asm.orgnih.gov

Transition-State and Substrate Mimicry: Inhibitors can be designed to mimic the structure of the β-lactam substrate, the tetrahedral intermediate formed during hydrolysis, or the final hydrolyzed product. nih.govacs.org By binding tightly to the active site without being turned over, these mimics act as competitive inhibitors. The bisthiazolidine (BTZ) scaffold, for example, mimics the bicyclic core of penicillins and has been developed into a potent, cross-class MBL inhibitor. nih.gov

Structure-Based Design: High-resolution crystal structures of MBLs, both alone and in complex with substrates or inhibitors, provide an atomic-level blueprint for design. asm.orgnih.gov This allows for the creation of compounds with optimized shapes and chemical properties to maximize interactions with active site residues and minimize steric clashes. For instance, studies have shown that removing a carboxylate group from certain scaffolds can enhance potency by facilitating more favorable hydrophobic interactions within the active site. nih.gov Conversely, the addition of a phosphonic acid moiety to some inhibitor scaffolds has been shown to increase potency against key enzymes like NDM-1. acs.orgnih.gov

Recent research has identified several promising chemical classes based on these principles.

Inhibitor Class/CompoundTarget MBL(s)Reported IC₅₀ / Kᵢ ValuesDesign PrincipleReference(s)
Nitrilotriacetic acid (NTA) NDM-1, VIM-2IC₅₀: 0.96 µM (NDM-1), 7.6 µM (VIM-2)Zinc Chelation (Carboxylate) acs.orgnih.gov
N-(phosphonomethyl)iminodiacetic acid NDM-1, VIM-2IC₅₀: 0.38 µM (NDM-1), 4.1 µM (VIM-2)Zinc Chelation (Phosphonate/Carboxylate) acs.orgnih.gov
Sulfamoyl heteroarylcarboxylic acids (SHCs) IMP-1, NDM-1, VIM-2Nanomolar to micromolar inhibitionSubstrate Mimicry, Zinc Chelation asm.org
Taniborbactam (VNRX-5133) NDM, VIMBroad-spectrum activityZinc Chelation (Boronate) acs.orgacs.org
Bisthiazolidines (BTZs) B1, B2, B3 MBLsNanomolar inhibitionSubstrate Mimicry, Zinc Chelation (Thiol) nih.gov

These ongoing efforts, grounded in a deep understanding of the enzymatic mechanisms of carbapenemase interactions, hold the promise of delivering novel inhibitors to combat the growing threat of antibiotic resistance.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Reactivity Predictions of Carbapenem-3-carboxylic Acid

The three-dimensional conformation of a molecule and its binding orientation within an enzyme's active site are critical determinants of its reactivity. Computational methods are extensively used to analyze these conformational landscapes and predict how they influence biological activity.

In the context of carbapenem (B1253116) hydrolysis by β-lactamases, QM/MM molecular dynamics simulations have shown that the conformation of the acyl-enzyme intermediate is a key factor distinguishing efficient carbapenemases from enzymes that are merely inhibited. nih.gov Carbapenem-inhibited enzymes tend to favor a conformation where the carbapenem's hydroxyethyl (B10761427) group forms a hydrogen bond with the deacylating water molecule, which hinders the reaction. nih.gov In contrast, multiscale simulations of the OXA-48 β-lactamase revealed that subtle changes in the hydrogen bonding pattern between the substrate and the catalytic water molecule, induced by small structural differences between imipenem (B608078) and meropenem, lead to different deacylation efficiencies. acs.org

Conformational changes are also central to the biosynthesis of carbapenems. Structural studies of Carbapenem Synthase (CarC) complexed with its substrate, a precursor to this compound, show that the enzyme undergoes significant conformational adjustments upon substrate binding. nih.gov Specifically, an active site loop (loop 2) becomes ordered, positioning the residue Tyr165 directly above the substrate's C5 atom, poised to participate in the epimerization reaction. nih.gov Computational studies further suggest that the catalytic cycle involves two distinct conformational states. researchgate.net After the initial epimerization of (3S,5S)-carbapenam, the resulting product, (3S,5R)-carbapenam, rebinds to the CarC active site in a new orientation to allow for the subsequent desaturation reaction across the C2-C3 bond. researchgate.net

Table 2: Influence of Conformation on the Reactivity of Carbapenems and Precursors
SystemConformational DetailPredicted Reactivity / OutcomeReference
Meropenem acyl-enzyme intermediate in carbapenem-inhibited β-lactamasesHydroxyethyl group H-bonded to deacylating water.Inhibited deacylation (slow hydrolysis). nih.gov
(3S,5S)-Carbapenam in Carbapenem Synthase (CarC)Loop 2 ordering positions Tyr165 (4.7 Å from C5).Facilitates C5 epimerization. nih.gov
(3S,5R)-Carbapenam in Carbapenem Synthase (CarC)Rebinds to the active site in a new orientation after epimerization.Facilitates C2-C3 desaturation. researchgate.net
Carbapenems in OXA-48 β-LactamaseSubtle changes in H-bonding between the substrate and catalytic water.Differential hydrolysis rates between imipenem and meropenem. acs.org

Computational Approaches to Enzyme-Substrate Interactions

Understanding the precise interactions between an enzyme and its substrate is fundamental to explaining catalytic mechanisms and designing new inhibitors. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in this area.

Molecular docking studies have been used to predict the binding modes of carbapenems within the active sites of various β-lactamases. researchgate.net For OXA class enzymes, these studies identified that the interaction primarily occurs via the carboxylic acid group on the dihydropyrrole ring and the carbonyl of the β-lactam ring. researchgate.net Subsequent molecular dynamics simulations and binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can then be used to refine these binding poses and quantify the stability of the enzyme-substrate complex. researchgate.net

Table 3: Key Enzyme-Substrate Interactions for Carbapenem-related Systems
EnzymeSubstrate / LigandKey Interacting Residues / FeaturesComputational MethodReference
OXA-Class β-LactamasesCarbapenemsBinding involves the C3 carboxylic acid and C7 carbonyl group.Molecular Docking, MD Simulations researchgate.net
Carbapenem Synthase (CarC)(3S,5S)-CarbapenamY67, Y78, R267, Q269, Y164 anchor the substrate's carboxylate group.X-ray Crystallography, In Silico Docking nih.govnih.gov
Class A CarbapenemasesMeropenemAsn132, Asn170, Cys69-Cys238 disulfide bond, oxyanion hole organization.QM/MM Simulations nih.gov
New Delhi Metallo-β-lactamase (NDM-1)CarbapenemsInteractions with Zn1 and Zn2 ions, His250, Asn220.Molecular Docking, MD Simulations researchgate.net

In Silico Screening for Ligand Discovery in Biosynthetic Pathways

In silico screening, or virtual screening, is a computational strategy used to search vast libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as an enzyme. researchgate.net This approach is particularly valuable in the early stages of drug discovery and for studying biological pathways where experimental assays are challenging. researchgate.netacs.org The instability of enzymes like Carbapenem Synthase (CarC) and its substrates makes in silico methods an attractive alternative for mechanistic investigation and ligand discovery. nih.govnih.gov

The process of ligand discovery often begins with high-throughput virtual screening (HTVS), where millions of compounds are computationally docked into the active site of a target protein. acs.org These compounds are then scored and ranked based on their predicted binding affinity and fit. acs.org This method has been successfully applied to identify novel inhibitors for various bacterial enzymes. acs.org

Another powerful strategy is fragment-based lead discovery (FBLD). mdpi.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind to the target, albeit often with low affinity. mdpi.com These fragment hits can then be optimized and grown or linked together to create more potent lead compounds. rsc.org For example, in silico screening of fragment libraries has been used to identify starting points for the development of inhibitors against metallo-β-lactamases like NDM-1. mdpi.com While many studies focus on discovering inhibitors for carbapenem-degrading enzymes, the same principles can be applied to probe the biosynthetic pathways of carbapenems themselves, helping to identify substrates, intermediates, or regulatory molecules that interact with enzymes like CarC.

Future Directions and Emerging Research Avenues

Unraveling Remaining Mechanistic Mysteries in Biosynthesis

While significant strides have been made in understanding the biosynthesis of the simple carbapenem (B1253116), (5R)-carbapen-2-em-3-carboxylic acid, several mechanistic questions remain. The biosynthesis is remarkably efficient, requiring only three enzymes—CarA, CarB, and CarC—in Pectobacterium carotovorum. nih.govresearchgate.net CarB, a crotonase superfamily member, forms (2S,5S)-carboxymethylproline from malonyl-CoA and L-pyrroline-5-carboxylate. nih.gov CarA then cyclizes this intermediate to the (2S,5S)-carbapenam nucleus. nih.gov The final step, catalyzed by the non-heme iron α-ketoglutarate-dependent oxygenase CarC, involves both the epimerization at the C-5 bridgehead and desaturation at C-2/C-3 to yield the final carbapenem. nih.govacs.org

A key area of ongoing investigation is the precise mechanism of the CarC-catalyzed reaction, which couples stereoinversion and desaturation, an unusual reaction for this class of enzymes. acs.orgnih.gov It has been proposed that the loss of the bridgehead hydrogen from the (3S,5S)-carbapenam during the formation of the epimeric (3S,5R)-carbapenam and subsequent desaturation is coupled to the reduction of dioxygen. nih.gov Research has shown that (3S,5R)-carbapenam-3-carboxylic acid is indeed an intermediate in the catalytic cycle leading to the final (5R)-carbapenem antibiotic. researchgate.netnih.govacs.org

Furthermore, the biosynthesis of more complex carbapenems like thienamycin (B194209) presents additional mysteries. While the initial two steps involving the formation of the carbapenam (B8450946) core are shared with the simple carbapenems, the pathways then diverge significantly. researchgate.net The timing and mechanisms of many subsequent steps in the thienamycin pathway, including the installation of the C2-thioether side chain and the C6 ethyl side chain, are still not fully understood. pnas.orgnih.gov

Novel Enzyme Discovery and Characterization in Carbapenem Pathways

The discovery and characterization of new enzymes within carbapenem biosynthetic pathways are crucial for understanding the diversity of these natural products and for developing new biocatalysts. In the thienamycin pathway, for instance, several enzymes with unique functions have been identified. Four enzymes (ThnR, ThnH, ThnT, and ThnF) are involved in processing coenzyme A to create the C-2 side chains of thienamycin and N-acetylthienamycin. nih.govpnas.org This finding superseded earlier theories that cysteine was directly incorporated. nih.govresearchgate.net

Specifically, ThnR, ThnH, and ThnT incrementally truncate coenzyme A to produce cysteamine. pnas.orgresearchgate.net ThnF then acts as an N-acetyltransferase. nih.gov The thienamycin gene cluster also encodes for enzymes like ThnG and ThnQ, which are believed to be involved in controlling the bridgehead stereochemistry and carbapenam desaturation, analogous to CarC but with low sequence similarity. pnas.org

The characterization of enzymes from different carbapenem producers continues to reveal novel biochemistry. For example, the gene cluster for the carbapenem MM 4550 in Streptomyces argenteolus contains genes conserved with the thienamycin cluster but also includes new genes like cmmSu, cmm17, and cmmPah, which are proposed to be involved in sulfonation and epimerization. nih.gov The study of radical S-adenosylmethionine (RS) enzymes, such as ThnK, ThnL, and ThnP in the thienamycin pathway, is particularly important for understanding the assembly of complex side chains. pnas.org

Advanced Synthetic Methodologies for Unprecedented Carbapenem Scaffolds

The development of advanced synthetic methodologies is essential for creating novel carbapenem scaffolds with improved properties. journalcsij.com Chemical synthesis allows for precise structural modifications to enhance chemical stability, broaden the antibacterial spectrum, and overcome resistance mechanisms. journalcsij.comresearchgate.net

Recent strategies have focused on creating diverse carbapenem analogues. One approach involves the synthesis of alkyne-containing carbapenems, which can be further modified using click chemistry. researchgate.net Another area of development is the synthesis of inhibitors for carbapenemases, the enzymes responsible for resistance. uit.no Fragment-based approaches are being used to design inhibitors for enzymes like OXA-48 and VIM-2. uit.no This has led to the development of synthetic strategies for compounds like unsymmetrical 3,5-disubstituted benzoic acids and 2-aroylbenzoic acids. uit.no

The total synthesis of complex natural products and their analogues continues to drive the innovation of new synthetic methods. nih.gov The creation of novel scaffolds that are not accessible through fermentation or semi-synthesis is a key goal. acs.orgresearchgate.net These efforts are crucial for developing future generations of carbapenems that can combat emerging antibiotic resistance. journalcsij.comresearchgate.net

Bio-inspired Synthesis and Chemoenzymatic Route Optimization

Bio-inspired synthesis and chemoenzymatic approaches combine the selectivity of enzymes with the flexibility of chemical synthesis to create efficient and novel routes to carbapenem-related structures. These methods can provide access to key intermediates and final products in a more sustainable and often more stereoselective manner than purely chemical methods.

A notable example is the chemoenzymatic preparation of key intermediates for carbapenem synthesis. For instance, 4-unsubstituted 2-azetidinones, which are valuable building blocks, have been prepared using a new chiral building block obtained through biological methods. researchgate.net Chemoenzymatic strategies have also been employed to synthesize complex heterocyclic structures like dihydrobenzoxazinones and dihydroquinoxalinones, which can serve as scaffolds for new drugs. acs.org

Engineering of Microbial Factories for Sustainable Production of Carbapenem-Related Structures

Metabolic engineering and synthetic biology offer promising avenues for the sustainable production of carbapenems and related structures. researchgate.netnih.gov Since the production of many carbapenems through fermentation of natural producers is inefficient, and total chemical synthesis can be complex and costly, engineering well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae is an attractive alternative. nih.govnih.govmdpi.com

Researchers have successfully engineered E. coli to produce the simple carbapenem, (5R)-carbapen-2-em-3-carboxylic acid. nih.govgoogle.com This was achieved by introducing the necessary biosynthetic genes from Pectobacterium carotovorum and optimizing the host's metabolism to increase the supply of precursor molecules. researchgate.netnih.gov By identifying and alleviating bottlenecks in the pathway, productivity was significantly increased. nih.gov Such engineered strains provide a platform for the biosynthesis of a wide range of carbapenem derivatives in a genetically tractable and fast-growing organism. researchgate.netnih.gov

The strategies for creating these microbial cell factories include:

Pathway Construction : Introducing heterologous genes to create new biosynthetic pathways. mdpi.com

Metabolic Rewiring : Modifying the host's native metabolic networks to direct the flow of metabolites towards the desired product. mdpi.com This can involve blocking competing pathways and enhancing the expression of key enzymes. acs.org

Improving Robustness : Engineering the host to tolerate the antibiotic product and the stresses of industrial fermentation. nih.govnih.gov

These approaches are not limited to producing existing natural products but can also be used to generate novel, "unnatural" compounds through combinatorial biosynthesis and the introduction of engineered enzymes. nih.govfrontiersin.org The development of efficient microbial factories is a key step towards the cost-effective and sustainable production of the next generation of carbapenem antibiotics. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.